2-Cyclopropyl-2-methyloxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

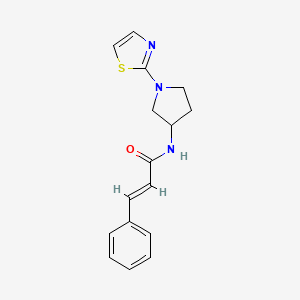

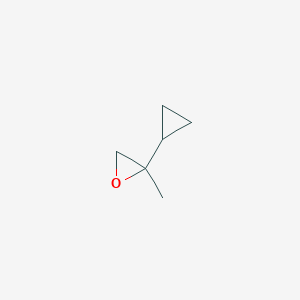

“2-Cyclopropyl-2-methyloxirane” is a chemical compound with the molecular formula C6H10O . It is also known as 2-Cyclopropyl-2-methyl-1,2-epoxypropane.

Synthesis Analysis

A convenient preparative method for the synthesis of 2-Cyclopropyl-2-methyloxirane has been developed . This method is based on the catalytic cyclopropanation techniques .

Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-2-methyloxirane is represented by the InChI code: InChI=1S/C6H10O/c1-6 (4-7-6)5-2-3-5/h5H,2-4H2,1H3 . The Canonical SMILES representation is CC1 (CO1)C2CC2 .

Chemical Reactions Analysis

Complex molecular architectures containing cyclopropanes present significant challenges for any synthetic chemist . Cyclopropanation strategies have been developed to enable the synthesis of various unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .

Physical And Chemical Properties Analysis

The molecular weight of 2-Cyclopropyl-2-methyloxirane is 98.14 g/mol . It has a boiling point of 112.5±8.0 °C and a density of 1.095±0.06 g/cm3 . The compound has a topological polar surface area of 12.5 Ų .

科学的研究の応用

Synthesis of Heterocyclic Compounds

2-Cyclopropyl-2-methyloxirane: serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its reactivity can be harnessed to create complex molecular structures that are prevalent in many pharmaceuticals and agrochemicals .

Isoprenoid Synthesis

This compound is also instrumental in the synthesis of isoprenoids with the E-configuration of the double bond. Isoprenoids are a large class of organic compounds derived from five-carbon isoprene units, which are important in various biological processes .

Organic Synthesis Methodology

The compound’s unique structure allows for the development of novel organic synthesis methodologies. For example, it can be used to explore new pathways in catalytic cyclopropanation reactions, which are crucial in building cyclopropane rings—a common motif in organic chemistry .

Material Science

In material science, 2-Cyclopropyl-2-methyloxirane can be used to modify the properties of polymers and resins. By incorporating this oxirane into polymer chains, researchers can alter the flexibility, durability, and other physical properties of materials .

Medicinal Chemistry

In medicinal chemistry, the compound finds application in the design and development of new drugs. Its reactivity can lead to the formation of drug candidates with potential biological activity against various diseases .

Agricultural Chemistry

2-Cyclopropyl-2-methyloxirane: is used in agricultural chemistry to create new compounds that can act as pesticides or herbicides. Its ability to form stable heterocyclic structures makes it a candidate for developing environmentally friendly agrochemicals .

Safety and Hazards

作用機序

Target of Action

Cyclopropyloxiranes, a class of compounds to which 2-cyclopropyl-2-methyloxirane belongs, are known to be highly reactive . They can serve as promising intermediates in the synthesis of heterocyclic compounds and isoprenoids .

Mode of Action

The mode of action of 2-Cyclopropyl-2-methyloxirane involves its interaction with other compounds during synthesis processes . For instance, the Pd(acac)2-catalyzed reaction of vinyl oxiranes with diazomethane results in the formation of cyclopropyloxiranes . In this reaction, Pd(acac)2 acts as a catalyst, facilitating the reaction and ensuring virtually complete retention of the oxirane ring in the initial and final reaction products .

Biochemical Pathways

Cyclopropane, a structural motif present in 2-cyclopropyl-2-methyloxirane, is widespread in natural products and is usually essential for biological activities . The biosynthesis of cyclopropane involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Result of Action

The result of the action of 2-Cyclopropyl-2-methyloxirane is the formation of cyclopropyloxiranes . These compounds are highly reactive and can serve as promising intermediates in the synthesis of heterocyclic compounds and isoprenoids .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 2-Cyclopropyl-2-methyloxirane. For instance, the Pd(acac)2-catalyzed reaction of vinyl oxiranes with diazomethane, which results in the formation of cyclopropyloxiranes, is carried out at 0–5 °C in diethyl ether . This suggests that temperature and solvent can play crucial roles in the reaction involving 2-Cyclopropyl-2-methyloxirane.

特性

IUPAC Name |

2-cyclopropyl-2-methyloxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6(4-7-6)5-2-3-5/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIFIHXZWKAADH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-methyloxirane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(methoxymethyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2357939.png)

![1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2357940.png)

![N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2357948.png)

![2-Chloro-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]propanamide](/img/structure/B2357950.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2357952.png)

![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate](/img/structure/B2357954.png)